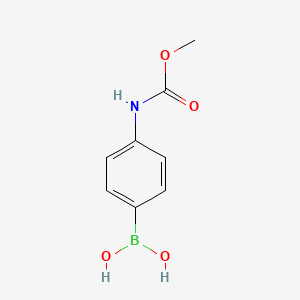

4-(Methoxycarbonylamino)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(methoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-8(11)10-7-4-2-6(3-5-7)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAKVYQVTMOEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378495 | |

| Record name | 4-(Methoxycarbonylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-96-3 | |

| Record name | 4-(Methoxycarbonylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methoxycarbonylamino)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(Methoxycarbonylamino)phenylboronic acid

An In-depth Technical Guide to the Synthesis of 4-(Methoxycarbonylamino)phenylboronic Acid

Executive Summary

This compound is a pivotal building block in modern organic chemistry, primarily utilized as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][2] Its structure incorporates a stable carbamate protecting group on an aniline moiety and a reactive boronic acid functional group, making it an indispensable reagent for constructing the complex biaryl structures frequently found in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive, scientifically-grounded methodology for the , intended for researchers, chemists, and professionals in drug development. The narrative emphasizes the causal relationships behind experimental choices, offering a self-validating protocol that ensures both reproducibility and a deep understanding of the underlying chemical principles. We will detail a robust two-stage synthetic strategy, beginning with the protection of a commercially available aryl halide, followed by a palladium-catalyzed Miyaura borylation, and concluding with purification strategies tailored to the unique challenges presented by arylboronic acids.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target molecule is logically approached via a two-step sequence that ensures high functional group tolerance and employs mild, reliable reaction conditions.

Retrosynthetic Analysis: The primary disconnection is at the Carbon-Boron bond, identifying an aryl halide as the immediate precursor. This leads to a straightforward strategy:

-

Carbamate Formation: Protection of the amino group of a suitable para-haloaniline (e.g., 4-bromoaniline) as a methyl carbamate. This step passivates the nucleophilic and potentially reactive N-H group, preventing interference in the subsequent borylation step.

-

Miyaura Borylation: Conversion of the C-Br bond to a C-B(OH)₂ bond via a palladium-catalyzed cross-coupling reaction with a diboron reagent.[3][4]

This strategy is superior to alternatives, such as direct borylation of an unprotected aniline, which would be complicated by the Lewis basicity of the amino group interfering with the catalyst, or attempting to introduce the carbamate after borylation, which could be less efficient.

Sources

An In-depth Technical Guide on the Physicochemical Properties of 4-(Methoxycarbonylamino)phenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Foreword

In my capacity as a Senior Application Scientist, I have repeatedly witnessed a fundamental truth: the success of a research or drug development program is inextricably linked to a deep, early-stage understanding of the candidate molecule's physicochemical properties. These are not mere data points; they are the molecular blueprint that dictates everything from synthetic feasibility and formulation strategy to biological activity and ultimate clinical utility. This guide is conceived from this principle. We are not simply listing facts about 4-(Methoxycarbonylamino)phenylboronic acid; we are building a framework for its scientific interrogation. The narrative herein is designed to be a self-validating system, explaining not just the 'what' but the critical 'why' behind experimental choices. By grounding our discussion in authoritative protocols and the logic of chemical analysis, this document aims to empower researchers to generate reliable, reproducible data and make informed decisions in their work with this versatile boronic acid derivative.

Introduction: The Molecular Logic of this compound

This compound, with the CAS number 850567-96-3, is a bifunctional organic compound of increasing interest in medicinal chemistry and organic synthesis.[1][2][3][4][5] Its structure is a strategic marriage of two key functional moieties on a phenyl scaffold:

-

The Boronic Acid Group (-B(OH)₂): This Lewis acidic group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature famously exploited in carbohydrate sensing and as a serine protease inhibitor motif. Its reactivity is central to its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for building carbon-carbon bonds.

-

The Methoxycarbonylamino Group (-NHCOOCH₃): This carbamate group acts as a hydrogen bond donor and acceptor, influencing the molecule's solubility, crystal packing, and potential for specific interactions with biological targets.

This dual functionality makes it a valuable building block for creating complex molecules with tailored properties. A comprehensive understanding of its physicochemical characteristics is therefore not an academic exercise, but a prerequisite for its rational application.

Core Physicochemical Profile

Precise and validated data is the foundation of all subsequent research. While specific experimental data for this exact compound is not extensively published, this section provides key identifiers and typical properties based on its chemical class, alongside the methods for their empirical determination.

Chemical Identity and Structure

Molecular Formula: C₈H₁₀BNO₄[4]

Molecular Weight: 194.98 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Summary of Physical and Chemical Data

The following table summarizes key physicochemical properties. It is critical for researchers to empirically verify these properties on their specific batch of material.

| Property | Value / Expected Characteristics | Rationale / Source |

| Appearance | White to off-white solid/powder. | Typical for arylboronic acids. |

| Melting Point | No specific data available. Expected to be >200 °C, likely with decomposition. | Arylboronic acids are generally high-melting solids.[6][7][8][9] Thermal analysis (DSC/TGA) is required for confirmation. |

| Solubility | Expected to be soluble in polar organic solvents like Methanol and DMSO; limited solubility in water and non-polar solvents. | The polar carbamate and boronic acid groups favor polar solvents.[7][8] Empirical determination is essential. |

| pKa | Estimated range: 8.5 - 9.5 | The pKa of the boronic acid Lewis acidity (B(OH)₂ to B(OH)₃⁻) for phenylboronic acids typically falls in this range.[10] The electron-donating nature of the amino group may slightly increase the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8). |

Experimental Analysis Protocols

Scientific integrity demands that data is not merely accepted from suppliers but is rigorously validated in-house. The following protocols provide a robust framework for the characterization of this compound.

Structural Verification and Purity by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structural elucidation. It provides atomic-level information on the chemical environment of ¹H, ¹³C, and ¹¹B nuclei, confirming the compound's identity and revealing the presence of impurities. Boronic acids can form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can complicate spectra.[11] Using a solvent like methanol-d₄ breaks up these oligomers by forming the dimethyl boronate ester, leading to sharp, interpretable spectra.[11]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated methanol (Methanol-d₄). The use of methanol is key to preventing boroxine formation and ensuring a monomeric species in solution.

-

¹H NMR Acquisition:

-

Use a ≥400 MHz spectrometer.

-

Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

Reference the spectrum to the residual methanol signal at 3.31 ppm.

-

Expected Signals: Two distinct doublets in the aromatic region (7-8 ppm), a singlet for the methoxy (-OCH₃) protons, and a singlet for the amine (-NH) proton. The B(OH)₂ protons will exchange with the solvent and will not be observed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a relaxation delay of 3-5 seconds to ensure quantitative detection of all carbon types.

-

Expected Signals: Signals for the four distinct aromatic carbons, the carbonyl carbon, and the methoxy carbon.

-

-

¹¹B NMR Acquisition:

-

This is a crucial experiment to confirm the state of the boron atom.

-

Use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[10]

-

A single, relatively sharp signal between 20-30 ppm is expected for the sp²-hybridized boronate ester formed with the methanol solvent.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. (4-((Methoxycarbonyl)amino)phenyl)boronic acid | 850567-96-3 [sigmaaldrich.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 4-(METHOXYCARBONYLAMINO)BENZENEBORONIC ACID [850567-96-3] | King-Pharm [king-pharm.com]

- 5. 4-(METHOXYCARBONYLAMINO)BENZENEBORONIC ACID | 850567-96-3 [chemicalbook.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 4-(Methoxycarbonyl)phenylboronic Acid | 99768-12-4 | TCI AMERICA [tcichemicals.com]

- 8. 99768-12-4 CAS MSDS (4-(METHOXYCARBONYL)PHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 4-Methoxycarbonylphenylboronic acid = 95 99768-12-4 [sigmaaldrich.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. reddit.com [reddit.com]

A Technical Guide to 4-(Methoxycarbonylamino)phenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-(Methoxycarbonylamino)phenylboronic acid is a specialized organic compound that holds significant promise as a versatile building block in synthetic chemistry. Its unique structure, featuring both a boronic acid moiety and a methoxycarbonylamino group, makes it a valuable reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the methoxycarbonylamino group offers a site for further functionalization or can influence the electronic properties and bioavailability of the final compound.

This guide provides an in-depth look at the core technical aspects of this compound, including its chemical identifiers, physicochemical properties, a proposed synthetic route, and its potential applications in research and development. It is crucial to distinguish this compound from the structurally similar and more extensively documented 4-Methoxycarbonylphenylboronic acid (CAS 99768-12-4) , which lacks the amino linker. While both are valuable in Suzuki-Miyaura couplings, the presence of the carbamate functionality in the target compound of this guide imparts distinct chemical properties and potential for diverse applications.[1][2]

Compound Identification and Properties

Clear identification of a chemical entity is paramount for reproducible scientific research. The primary identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 850567-96-3 | [3] |

| IUPAC Name | [4-(methoxycarbonylamino)phenyl]boronic acid | [4] |

| Molecular Formula | C8H10BNO4 | [5] |

| Molecular Weight | 194.98 g/mol | PubChem |

| Appearance | White to off-white powder | Generic Supplier Data |

| Solubility | Soluble in methanol | Generic Supplier Data |

For the purpose of clarity, a comparison with its analogue, 4-Methoxycarbonylphenylboronic acid, is provided.

| Identifier | This compound | 4-Methoxycarbonylphenylboronic acid |

| CAS Number | 850567-96-3[3] | 99768-12-4[6] |

| Molecular Formula | C8H10BNO4[5] | C8H9BO4[6] |

| Molecular Weight | 194.98 g/mol | 179.97 g/mol [6] |

| Key Functional Groups | Boronic acid, Carbamate (amino-ester) | Boronic acid, Ester |

Synthesis of this compound: A Proposed Route

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a plausible and efficient synthetic route can be proposed based on established organic chemistry transformations and analogous preparations. A potential pathway involves the protection of 4-aminophenylboronic acid with methyl chloroformate.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Dissolution: Dissolve 4-aminophenylboronic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a mild inorganic base, like sodium bicarbonate, to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath to 0°C. Slowly add methyl chloroformate dropwise while maintaining the temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

This proposed synthesis is a standard Schotten-Baumann reaction for the formation of a carbamate from an amine and a chloroformate, a robust and high-yielding reaction.

Reactivity and Applications in Drug Development

The utility of this compound in research and drug development is primarily centered around its participation in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and phenylboronic acids are key substrates in this reaction.[1][2] this compound can be effectively coupled with a variety of aryl, heteroaryl, or vinyl halides and triflates in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are common motifs in pharmaceutically active compounds.[1] The methoxycarbonylamino group can serve to modulate the electronic properties of the aromatic ring, potentially influencing the reaction's efficiency and the biological activity of the resulting molecule.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. benchchem.com [benchchem.com]

- 5. (4-((Methoxycarbonyl)amino)phenyl)boronic acid | 850567-96-3 [sigmaaldrich.com]

- 6. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling of 4-(Methoxycarbonylamino)phenylboronic acid

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonylamino)phenylboronic acid is a versatile reagent frequently employed in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecular architectures, which are often scaffolds for pharmacologically active compounds, makes it a valuable tool in drug discovery and development.[1] This guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for this compound, ensuring its responsible and safe use in the laboratory.

Section 1: Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Formula | C8H9BO4 | [2][3] |

| Molecular Weight | 179.97 g/mol | [2][3] |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 197-200 °C | [1] |

| Solubility | Soluble in methanol | |

| CAS Number | 99768-12-4 | [2][3] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

-

Skin Irritation (Category 2) : Causes skin irritation.[2][4][5]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2][4][5]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[2][4]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

It is important to note that some sources also indicate potential for harm if in contact with skin or if inhaled.[2]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure the integrity of the compound.

Engineering Controls

-

Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[6] Ensure the fume hood has proper airflow before commencing work.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8][9]

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[4][10] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[4]

-

Skin Protection: A laboratory coat should be worn to protect against skin contact.[6] For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]

Handling Procedures

Organoboronic acids are known to be susceptible to decomposition, particularly through protodeboronation, which can be initiated by exposure to air and moisture.[11]

-

Minimize Exposure: Weigh the required amount of the compound quickly and reseal the container tightly immediately after use to minimize exposure to air and moisture.[6][11]

-

Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[4][7]

-

Hygiene Practices: Wash hands thoroughly after handling, and before breaks and at the end of the workday.[4][8] Do not eat, drink, or smoke in the laboratory.[12]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7][9]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[7][13]

Section 4: Experimental Workflow: A Step-by-Step Guide

This section outlines a typical workflow for using this compound in a laboratory setting, emphasizing the integration of safety protocols at each step.

Sources

- 1. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]

- 2. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem-casts.com [chem-casts.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

mechanism of Suzuki-Miyaura cross-coupling reaction

An In-Depth Guide to the Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

Introduction: A Pillar of Modern Synthesis

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides and pseudohalides has become a cornerstone of modern organic synthesis. Known as the Suzuki-Miyaura coupling, this reaction's power lies in its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance. Its significance in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials, was recognized with the 2010 Nobel Prize in Chemistry.

This guide offers a detailed exploration of the core mechanism of the Suzuki-Miyaura reaction, delving into the intricacies of the catalytic cycle, the critical roles of each reaction component, and the practical considerations essential for researchers in drug discovery and development.

The Core Mechanism: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition

The catalytic cycle begins when the active Pd(0) catalyst reacts with an organic electrophile, typically an aryl or vinyl halide (R¹-X) or triflate (R¹-OTf). In this step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming two new bonds: one to the carbon (R¹) and one to the halide (X). This process oxidizes the palladium from Pd(0) to Pd(II), resulting in a square-planar organopalladium(II) complex.

This step is often the rate-determining step of the entire cycle. The reactivity of the organic halide is a critical factor, with the reaction rate generally following the trend of C-I > C-OTf > C-Br >> C-Cl. The choice of ligand on the palladium catalyst is crucial; electron-rich and sterically bulky ligands facilitate this step by increasing the electron density on the metal center, making it more nucleophilic and prone to oxidation.

The oxidative addition typically proceeds with retention of stereochemistry for vinyl halides. The initial product is a cis-palladium complex, which often rapidly isomerizes to the more stable trans-complex.

Transmetalation

Transmetalation is the step where the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex, displacing the halide. This is arguably the most complex and debated step in the cycle, as it requires the activation of the otherwise unreactive organoboron compound. The base is essential for this activation, but its precise role has been the subject of extensive study.

Two primary mechanistic pathways are proposed for the role of the base:

-

The Boronate Pathway: The base (e.g., OH⁻, OR⁻) reacts with the neutral boronic acid (R²-B(OH)₂) to form a more nucleophilic "ate" complex, or boronate, [R²-B(OH)₃]⁻. This negatively charged species is more electron-rich and readily transfers its organic group to the electropositive palladium(II) center.

-

The Hydroxide/Alkoxide Pathway: The base first reacts with the palladium(II)-halide complex, displacing the halide to form a palladium(II)-hydroxide or -alkoxide complex (R¹-Pd(II)-OH). This complex then reacts with the neutral boronic acid. The oxygen atom is believed to act as a bridging ligand between the boron and palladium atoms, facilitating the transfer of the R² group from boron to palladium.

Computational and experimental evidence suggests that the operative pathway can depend on the specific reactants, base, and solvent system used. Regardless of the exact pathway, the result is a diorganopalladium(II) intermediate (R¹-Pd(II)-R²), which carries both organic fragments destined for coupling.

Reductive Elimination

This is the final, product-forming step of the cycle. The two organic groups (R¹ and R²) on the diorganopalladium(II) intermediate couple to form a new carbon-carbon single bond, yielding the desired product (R¹-R²). For this to occur, the complex typically must first isomerize from a trans to a cis configuration to bring the R¹ and R² groups into proximity.

As the new C-C bond is formed, the palladium center is reduced from Pd(II) back to its original Pd(0) state, thus regenerating the active catalyst which can then re-enter the cycle for another turnover. The rate of reductive elimination is often enhanced by sterically bulky ligands, which create steric strain in the square-planar Pd(II) intermediate, promoting the collapse to the product and the smaller Pd(0) species.

The Role of Key Reaction Components

The success and efficiency of a Suzuki-Miyaura coupling depend critically on the interplay between its core components. Understanding the function of each provides the causal logic behind experimental design and optimization.

The Palladium Catalyst and Ligands

The catalyst is the heart of the reaction. While Pd(0) is the active species, stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used because they are more stable and are reduced in situ to Pd(0).

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are not mere spectators. They play multiple, vital roles:

-

Stabilization: They stabilize the Pd(0) species, preventing its decomposition into inactive palladium black.

-

Solubility: They render the metal complex soluble in the reaction solvent.

-

Reactivity Tuning: They modulate the electronic and steric properties of the palladium center. Electron-donating ligands accelerate oxidative addition, while bulky ligands promote reductive elimination. The careful selection of a ligand is often the key to coupling challenging substrates, such as aryl chlorides.

The Organoboron Reagent

Boronic acids (RB(OH)₂) are the most common organoboron partners due to their commercial availability and general stability to air and moisture. Boronate esters, such as pinacol esters (Bpin), and organotrifluoroborates (R-BF₃K) are also widely used alternatives. These variants offer different stability and reactivity profiles. For instance, pinacol esters are often more stable and less prone to premature decomposition (protodeboronation) than the corresponding boronic acids. Depending on the reaction conditions, boronic esters may need to be hydrolyzed to the corresponding boronic acid before transmetalation can occur.

The Base: The Activator

The base is indispensable. As detailed in the transmetalation section, its primary role is to activate the organoboron reagent to facilitate the transfer of the organic group to the palladium center. A wide variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and alkoxides (KOtBu). The choice of base is critical and depends on the substrates' sensitivity and the solvent system. Stronger bases may be required for less reactive coupling partners, but they can also promote side reactions if sensitive functional groups are present.

Figure 2: The two predominant proposed pathways for transmetalation.

Common Side Reactions and Mechanistic Hurdles

While robust, the Suzuki-Miyaura reaction is not without potential complications. Understanding these side reactions is key to troubleshooting and optimizing reaction conditions.

-

Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent by a proton source (often water), replacing the boron moiety with a hydrogen atom. This side reaction consumes the nucleophilic partner and reduces the yield. It is particularly problematic for electron-rich heteroaryl boronic acids. The choice of a milder base, anhydrous conditions, or using more stable boronate esters can mitigate this issue.

-

Homocoupling: The coupling of two identical partners can occur. Aryl halide homocoupling (R¹-R¹) or boronic acid homocoupling (R²-R²) can be promoted by certain reaction conditions, leading to impurities that are often difficult to separate from the desired product.

-

Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture, which can then be transferred to the palladium intermediate followed by reductive elimination.

A Self-Validating Experimental Protocol

A well-designed protocol for a Suzuki-Miyaura coupling should be a self-validating system. The following general procedure illustrates the key steps and considerations.

Objective: To couple an aryl bromide with a phenylboronic acid.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Phenylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water mixture, typically 4:1 or 5:1 ratio)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, base, and palladium catalyst.

-

Causality: The use of a flame-dried flask and subsequent purging ensures an inert atmosphere (Nitrogen or Argon). This is crucial because the active Pd(0) catalyst can be oxidized by atmospheric oxygen, rendering it inactive.

-

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Causality: Degassing the solvent (by bubbling with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. The aqueous component is often necessary for dissolving the inorganic base and facilitating the transmetalation step.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the often rate-limiting oxidative addition step. Vigorous stirring ensures proper mixing of the potentially heterogeneous mixture.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the aryl bromide starting material is consumed.

-

Causality: Monitoring prevents unnecessary heating which can lead to catalyst decomposition and side reactions, while ensuring the reaction goes to completion for optimal yield.

-

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Causality: The aqueous work-up removes the inorganic base and boron byproducts, which are water-soluble.

-

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.

-

Causality: Chromatography separates the desired biaryl product from any unreacted starting materials, homocoupled byproducts, and residual catalyst, yielding the pure compound.

-

References

-

Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Reductive Eliminations in Square Planar Pd(II) Complexes . (2018). Inorganic Chemistry. [Link]

-

The mechanism, electronic and ligand effects for reductive elimination from arylPd(II) trifluoromethyl complexes . (2015). Dalton Transactions. [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]

-

Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes . The Hartwig Group. [Link]

-

Oxidative Addition of Aryl Halides to Palladium(0) Complexes . Organometallics. [Link]

-

Reductive Elimination of Aryl Halides from Palladium(II) . ACS Publications. [Link]

-

Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex . (2013). Angewandte Chemie. [Link]

-

Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0) . (2024). Journal of the American Chemical Society. [Link]

-

Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) . Organometallics. [Link]

-

Catalytic cycle of Suzuki-Miyaura cross-coupling reaction . ResearchGate. [Link]

-

Catalytic cycle of Suzuki–Miyaura cross-coupling reaction over Pd-MPTAT-1 . ResearchGate. [Link]

-

Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction . ResearchGate. [Link]

-

Controlling Pd(IV) reductive-elimination pathways . (2018). Nature. [Link]

-

Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation . ResearchGate. [Link]

The Alchemist's Bond: A Technical Guide to Boronic Acids in Modern Carbon-Carbon Bond Formation

Foreword

In the grand tapestry of organic synthesis, the creation of carbon-carbon bonds remains the foundational artistry. It is the very essence of building molecular complexity, the bedrock upon which the edifices of pharmaceuticals, advanced materials, and agrochemicals are constructed. For decades, chemists sought a reliable, versatile, and gentle hand to weave these bonds. The advent of palladium-catalyzed cross-coupling reactions, a discovery worthy of the 2010 Nobel Prize in Chemistry for Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, marked a paradigm shift.[1][2] At the heart of one of the most powerful of these transformations, the Suzuki-Miyaura coupling, lies a humble yet potent reagent: the boronic acid. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, illuminating the pivotal role of boronic acids in C-C bond formation. We will dissect the core mechanics, explore the practical nuances of experimental design, and venture into the evolving landscape of this remarkable reaction.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[3][4] The reaction facilitates the formation of a C-C bond between an organoboron compound (most commonly a boronic acid) and an organic halide or pseudohalide, catalyzed by a palladium complex.[2][3] The catalytic cycle, a beautifully orchestrated sequence of events at the palladium center, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

The Catalytic Cycle

-

Oxidative Addition: The cycle initiates with a catalytically active palladium(0) species, which undergoes oxidative addition to the organic halide (R¹-X). This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate.[3][5] The reactivity of the organic halide is a critical factor, with the bond strength of the C-X bond influencing the ease of this step (I > Br > OTf > Cl).[1]

-

Transmetalation: This is the crucial step where the boronic acid transfers its organic moiety (R²) to the palladium(II) complex. This process is not spontaneous and requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (R²B(OH)₃⁻).[7][8][9] This "ate" complex then readily exchanges its organic group with the halide on the palladium center, forming a new diorganopalladium(II) intermediate.[10]

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) center couple and are expelled as the desired product (R¹-R²). This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, thus closing the catalytic loop.[1][5]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

The Key Players: A Deeper Look at Reaction Components

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. Each element plays a critical and often interconnected role in the efficiency and outcome of the reaction.

The Boronic Acid: More Than Just a Reagent

While seemingly simple, the nature of the boronic acid has profound implications.

-

Synthesis and Purity: Boronic acids are typically synthesized via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[11] More recent methods allow for the direct synthesis of boronic acids from aryl chlorides using tetrahydroxydiboron.[12][13] The purity of the boronic acid is paramount; impurities can interfere with the catalyst and reduce yields.

-

Stability and Handling: A significant challenge associated with boronic acids is their stability. They can undergo protodeboronation (cleavage of the C-B bond) in aqueous or protic media and are susceptible to oxidation.[14][15] A common solid-state decomposition pathway is dehydration to form a cyclic trimer known as a boroxine.[14] For particularly unstable boronic acids, such as some 2-heterocyclic, vinyl, and cyclopropyl derivatives, conversion to more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts is a common and effective strategy.[14][16][17] Air-stable MIDA (N-methyliminodiacetic acid) boronates have emerged as a general solution, allowing for the slow release of the unstable boronic acid in situ.[17]

The Organic Halide: The Electrophilic Partner

A wide range of organic halides and pseudohalides can participate in Suzuki-Miyaura coupling. The choice of the leaving group (X) significantly impacts the rate of oxidative addition, which is often the slowest step in the catalytic cycle.[1][3]

| Leaving Group | Relative Reactivity | Comments |

| -I | Fastest | Highly reactive, often used for difficult couplings. |

| -Br | Fast | A good balance of reactivity and stability. |

| -OTf | Fast | Similar reactivity to bromides. |

| -Cl | Slow | More challenging due to the strong C-Cl bond; requires more active catalyst systems.[1] |

| -OTs, -OMs | Slowest | Less common, require specialized conditions. |

Table 1: Relative reactivity of common leaving groups in the oxidative addition step of the Suzuki-Miyaura coupling.

The Palladium Catalyst and Ligands: The Heart of the Reaction

The choice of the palladium source and, more critically, the supporting ligand, is the most influential factor in determining the scope and efficiency of the Suzuki-Miyaura reaction.

-

Palladium Precatalysts: Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. These are typically precatalysts that are reduced in situ to the active Pd(0) species.[1]

-

The Role of Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[1] The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[1][5]

-

Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) increase the electron density on the palladium center, which facilitates the oxidative addition step, especially for less reactive aryl chlorides.[1]

-

Bulky ligands promote reductive elimination by creating steric crowding around the metal center, which favors the formation of the C-C bond and release of the product.[1]

-

The development of sophisticated biaryl phosphine ligands (e.g., SPhos, XPhos) by the Buchwald group and others has dramatically expanded the scope of the Suzuki-Miyaura coupling to include challenging substrates.[18] The choice of ligand can also be critical for controlling stereochemistry, for instance, in couplings involving Z-alkenyl halides.[18][19][20]

-

The Base: The Unsung Hero

The base plays a multifaceted and indispensable role in the catalytic cycle.[2] Its primary function is to activate the boronic acid for transmetalation by forming the more nucleophilic boronate "ate" complex.[7][9][10] There are two proposed pathways for this activation: the "boronate pathway," where the base directly interacts with the boronic acid, and the "hydroxide pathway," where the base first forms a palladium(II) hydroxide complex.[10] The choice of base can significantly affect the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[7][10]

| Base | Strength | Common Applications |

| K₂CO₃, Na₂CO₃, Cs₂CO₃ | Weak/Moderate | Widely used, effective in many systems, often in aqueous solvent mixtures.[6][10] |

| K₃PO₄ | Strong | Often used for challenging couplings, particularly with aryl chlorides.[17] |

| NaOH, Ba(OH)₂ | Strong | Can be effective but may promote side reactions with base-sensitive functional groups.[7] |

| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Used when inorganic bases are incompatible with the substrates.[10] |

Table 2: Common bases used in Suzuki-Miyaura coupling and their general characteristics.

Practical Considerations for the Bench Chemist

A theoretical understanding of the Suzuki-Miyaura coupling is essential, but its successful implementation requires careful attention to practical details.

Figure 2: A general experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so reactions should be set up under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Solvent Choice: The choice of solvent is critical for solubilizing the reactants and catalyst. Common solvents include toluene, dioxane, THF, and DMF.[1] Often, a co-solvent of water is added to help dissolve the inorganic base and facilitate the formation of the boronate species.[6][21]

-

Reaction Monitoring: The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of completion.[3]

Applications in Drug Discovery and Beyond

The Suzuki-Miyaura coupling has become an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl structures which are common motifs in drug candidates.[22][23][24] Its reliability and broad functional group tolerance allow for the late-stage modification of complex intermediates, accelerating the drug discovery process.[25] Beyond pharmaceuticals, this reaction is widely used in the synthesis of polymers, agrochemicals, and advanced materials.[25][26]

Recent Advancements and Future Outlook

Research in the field of Suzuki-Miyaura coupling continues to push the boundaries of its applicability. Recent advancements include:

-

The development of even more active and robust catalyst systems for coupling challenging substrates like alkylboronic acids and unactivated alkyl halides.[27][28][29]

-

The use of alternative coupling partners and reaction conditions to overcome the limitations of traditional boronic acids.[30][31][32]

-

The development of more environmentally friendly reaction conditions, such as performing the reaction in water.[21][26][33]

The future of C-C bond formation will undoubtedly continue to be shaped by innovations in palladium catalysis. The development of catalysts that operate at lower temperatures, tolerate an even wider range of functional groups, and utilize more sustainable reagents will further solidify the legacy of the Suzuki-Miyaura coupling as one of the most powerful transformations in the synthetic chemist's toolkit.

Detailed Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Na₂CO₃ (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the toluene, ethanol, and water to the flask.

-

Add the Pd(PPh₃)₄ catalyst to the solution.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3]

Protocol for Coupling of a Challenging Aryl Chloride using a Buchwald Ligand

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

-

SPhos (0.08 mmol, 8 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (0.5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

-

Seal the tube, then evacuate and backfill with argon three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature.

-

Follow a similar aqueous workup and purification procedure as described in Protocol 6.1.[17]

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025, August 9). Retrieved from [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Retrieved from [Link]

-

Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24). Retrieved from [Link]

-

Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes - DSpace@MIT. Retrieved from [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - R Discovery. (2022, January 18). Retrieved from [Link]

-

Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace. Retrieved from [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. Retrieved from [Link]

-

Suzuki reaction - Wikipedia. Retrieved from [Link]

-

Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. (2012, April 5). Retrieved from [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - NIH. (2010, November 24). Retrieved from [Link]

-

Iterative reactions of transient boronic acids enable sequential C–C bond formation. Retrieved from [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. Retrieved from [Link]

-

Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. (2019, January 8). Retrieved from [Link]

-

Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives | Journal of the American Chemical Society. (2010, November 24). Retrieved from [Link]

-

Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Retrieved from [Link]

-

Organoborons | Frontier Specialty Chemicals. Retrieved from [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009, April 30). Retrieved from [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from [Link]

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved from [Link]

-

Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024, August 13). Retrieved from [Link]

-

C-C bond formation: Rethinking cross-coupling - ResearchGate. (2025, August 6). Retrieved from [Link]

-

ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. Retrieved from [Link]

-

A Water-Stable Boronate Ester Cage | Journal of the American Chemical Society. Retrieved from [Link]

-

Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate | Organic Letters - ACS Publications. Retrieved from [Link]

-

Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes - PMC - NIH. Retrieved from [Link]

-

Boron Chemistry: An Overview | ACS Symposium Series. (2016, November 30). Retrieved from [Link]

-

Synthesis of Ketones by C−H Functionalization of Aldehydes with Boronic Acids under Transition‐Metal‐Free Conditions | Request PDF - ResearchGate. Retrieved from [Link]

-

Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds | Journal of the American Chemical Society. Retrieved from [Link]

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. Retrieved from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. Retrieved from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Retrieved from [Link]

-

Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 12. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 24. books.rsc.org [books.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes [dspace.mit.edu]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Modern C-C and C-N Bond Formation: A Deep Dive into Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Dawn of a New Era in Chemical Synthesis

The ability to forge carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with precision and efficiency lies at the very heart of modern organic chemistry. For researchers, scientists, and professionals in drug development, the synthesis of complex molecular architectures is a daily challenge. Historically, the methods for creating these crucial linkages were often harsh, substrate-limited, and fraught with low yields. However, the landscape of synthetic chemistry was irrevocably changed with the advent of palladium-catalyzed cross-coupling reactions. This transformative technology, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has provided chemists with an unparalleled toolkit for molecular construction.[1][2][3] These reactions are now indispensable in the pharmaceutical and agrochemical industries, enabling the streamlined synthesis of a vast array of life-saving drugs and innovative materials.[4][5][6]

This in-depth technical guide, designed for the discerning researcher, moves beyond a mere recitation of protocols. It aims to provide a deep, mechanistic understanding of the core palladium-catalyzed cross-coupling reactions, empowering you to not only execute these transformations but to troubleshoot, optimize, and innovate within your own laboratory. We will explore the causality behind experimental choices, from the selection of the palladium precursor and ligand to the critical role of the base and solvent.

Part 1: The Core Principles of Palladium-Catalyzed Cross-Coupling

At its core, a palladium-catalyzed cross-coupling reaction unites two molecular fragments, an electrophile and a nucleophile, with the aid of a palladium catalyst. The general transformation can be represented as:

R¹-X + R²-M → R¹-R² + M-X

Where:

-

R¹-X is the organic electrophile, typically an aryl, vinyl, or alkyl halide or pseudohalide (e.g., triflate).

-

R²-M is the organometallic nucleophile (e.g., organoboron, organotin, organozinc).

-

[Pd] represents the palladium catalyst.

The magic of these reactions lies in the catalytic cycle, a series of sequential steps that regenerate the active catalyst, allowing for the transformation of a large amount of substrate with a small amount of palladium. The generally accepted mechanism for most cross-coupling reactions involves three key steps: oxidative addition , transmetalation , and reductive elimination .[7][8]

The catalytic cycle is a delicate dance of oxidation states, primarily between Pd(0) and Pd(II). The active catalytic species is typically a coordinatively unsaturated Pd(0) complex, often stabilized by ligands.[9]

Part 2: A Mechanistic Exploration of Key Cross-Coupling Reactions

While the overarching principles are similar, the specific nature of the organometallic nucleophile defines the "named" reaction and introduces unique mechanistic nuances.

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura coupling, or simply the Suzuki coupling, is arguably the most widely used cross-coupling reaction due to its mild conditions, broad functional group tolerance, and the low toxicity and stability of the boronic acid reagents.[10][11] The reaction couples an organoboron reagent (boronic acid, boronic ester, or organotrifluoroborate) with an organic halide or triflate.[12]

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition with the organic halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step.[11] The subsequent transmetalation step, where the organic group from the boron reagent is transferred to the palladium center, is facilitated by a base.[7] The base activates the boronic acid, making it more nucleophilic.[13] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product (R¹-R²) and regenerates the Pd(0) catalyst.[11]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

The Heck Reaction: Vinylation of Unsaturated Halides

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[14][15][16] This reaction is a powerful tool for the synthesis of substituted alkenes.[15]

The Catalytic Cycle of the Heck Reaction

The catalytic cycle of the Heck reaction shares the initial oxidative addition step with other cross-coupling reactions.[14] Following the formation of the R¹-Pd(II)-X complex, the alkene coordinates to the palladium center. This is followed by a migratory insertion (carbopalladation) of the R¹ group into the alkene.[15][17] The subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species.[17][18] Finally, the base regenerates the Pd(0) catalyst by reacting with the palladium-hydride complex.[19]

Figure 2: The catalytic cycle of the Heck reaction.

The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, although copper-free versions have been developed.[8][21]

The Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[4] The palladium cycle mirrors that of other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the reaction of the terminal alkyne with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[4] This copper acetylide then undergoes transmetalation with the R¹-Pd(II)-X complex. The subsequent reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[4]

Figure 3: The dual catalytic cycles of the Sonogashira coupling.

The Stille Coupling: Organotins as Coupling Partners

The Stille reaction utilizes organotin compounds (stannanes) as the nucleophilic partner to couple with organic halides or triflates.[15][22] A key advantage of organostannanes is their tolerance to a wide variety of functional groups and their stability to air and moisture.[22] However, the toxicity of tin compounds is a significant drawback.[22]

The Catalytic Cycle of the Stille Coupling

The mechanism of the Stille reaction follows the canonical catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[22][23] The transmetalation step is often the rate-determining step and can proceed through different pathways depending on the substrates and reaction conditions.[22]

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by coupling an amine with an aryl halide.[24] This reaction has largely replaced harsher, traditional methods for the synthesis of aryl amines.[24]

The Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[19] The amine then coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium amido complex.[19] The final step is reductive elimination, which forms the C-N bond of the desired aryl amine and regenerates the Pd(0) catalyst.[19]

Part 3: Practical Considerations and Experimental Protocols

The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection and handling of its components.

Key Reaction Components: A Deeper Look

-

Palladium Precursor: While the active catalyst is Pd(0), more stable and air-tolerant Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are commonly used as precatalysts.[11] These are reduced in situ to the active Pd(0) species.[11]

-

Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity.[4][10][17] Phosphine-based ligands are the most common, with their steric bulk and electronic properties being tunable to optimize the reaction.[10][14] Bulky, electron-rich ligands generally promote oxidative addition and reductive elimination.[10]

-

Base: The base plays a critical role, particularly in the Suzuki and Buchwald-Hartwig reactions, by activating the nucleophile.[13] The choice of base can significantly impact the reaction rate and yield.[13]

-

Solvent: The solvent must be capable of dissolving the reactants and catalyst and is often chosen based on the specific reaction and temperature requirements.[25] Anhydrous and degassed solvents are often necessary to prevent catalyst deactivation.[26]

Representative Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid [10]

-

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add degassed toluene and degassed water via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Heck Coupling of a Bromo-Aromatic with Methyl Acrylate [2]

-

Materials:

-

Bromo-aromatic compound (1 equiv)

-

Methyl acrylate (5 equiv)

-

Triethylamine (TEA, 1.5 equiv)

-

Pd(OAc)₂ (0.1 equiv)

-

P(o-Tolyl)₃ (0.1 equiv)

-

Acetonitrile

-

-

Procedure:

-

Combine the bromo-aromatic, methyl acrylate, TEA, Pd(OAc)₂, and P(o-Tolyl)₃ in acetonitrile.

-

Degas the mixture and heat to reflux under a nitrogen atmosphere for 5 hours.

-

Filter the resulting mixture through Celite and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography.

-

Protocol 3: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne [27]

-

Materials:

-

Aryl halide (0.81 mmol, 1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Pd(PPh₃)₂Cl₂ (0.05 equiv)

-

Copper(I) iodide (CuI, 0.025 equiv)

-

Diisopropylamine (7.0 equiv)

-

THF (5 mL)

-

-

Procedure:

-

To a solution of the aryl halide in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne sequentially.

-

Stir the reaction for 3 hours.

-

Dilute with Et₂O and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify by flash column chromatography on silica gel.

-

Part 4: Troubleshooting and Navigating Common Side Reactions

Even with well-established protocols, palladium-catalyzed cross-coupling reactions can present challenges. Understanding common side reactions is key to troubleshooting and optimizing your transformations.

Common Issues and Solutions

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low to No Product Yield | Inactive catalyst, poor quality reagents (moisture, oxygen), incorrect reaction conditions.[26] | Verify reagent purity, use freshly distilled/degassed solvents, ensure an inert atmosphere, screen different ligands/bases/solvents, consider a pre-activated Pd(0) source.[26] |

| Formation of Palladium Black | Catalyst decomposition and aggregation.[4] | Use stabilizing ligands (bulky, electron-rich), ensure thorough degassing, lower the reaction temperature.[4] |

| Dehalogenation of the Electrophile | Formation of a palladium-hydride species that undergoes reductive elimination with the aryl group.[24] | Use a less reactive halide (Cl instead of I or Br), choose a non-protic solvent, use a stronger base, or protect N-H groups in heterocyclic substrates.[2][24] |

| Homocoupling of the Nucleophile | Oxidative coupling of the organometallic reagent, particularly common in Sonogashira (Glaser coupling) and Suzuki reactions.[1][11] | For Sonogashira, use copper-free conditions or slow addition of the alkyne under a strictly inert atmosphere.[1] For Suzuki, ensure the reaction is properly degassed.[11] |

Mechanistic Insights into Key Side Reactions

-

β-Hydride Elimination: In the Heck reaction, this is a productive step leading to the desired product. However, in other couplings involving alkyl partners, it can be a detrimental side reaction, leading to the formation of olefins.[16]

-

Phosphine Ligand Oxidation: Phosphine ligands are susceptible to oxidation, especially in the presence of air, which can deactivate the catalyst.[10]

-

Dehalogenation: This side reaction is particularly prevalent with electron-deficient aryl halides and N-heterocyclic halides.[24] The mechanism involves the formation of a Pd-H species, which can arise from the base, solvent, or trace water.[24]

Part 5: Data-Driven Optimization

Systematic screening of reaction parameters is crucial for optimizing a cross-coupling reaction for a new substrate. High-throughput screening techniques can be invaluable in this process.

Table 1: Illustrative Data for Ligand and Base Screening in Suzuki-Miyaura Coupling

Reaction: 4-Bromotoluene + Phenylboronic acid → 4-Methylbiphenyl

| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| 2 | PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 3 | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 4 | 95 |

| 4 | XPhos | K₃PO₄ | Toluene/H₂O | RT | 6 | 92 |

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[13][28]

Conclusion: A Powerful and Evolving Field

Palladium-catalyzed cross-coupling reactions have fundamentally reshaped the art and science of chemical synthesis. From their foundational principles to their intricate mechanistic details and practical applications, these transformations offer a level of precision and versatility that was once unimaginable. By understanding the interplay of the catalyst, ligand, substrate, base, and solvent, researchers can harness the full power of this remarkable chemistry. As the field continues to evolve with the development of new ligands, more robust catalysts, and more sustainable reaction conditions, the potential for innovation in drug discovery, materials science, and beyond remains boundless.

References

-

Stille Coupling. NROChemistry. [Link]

-

Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu. [Link]

-

Experimental Procedure - Sonogashira Coupling. Scribd. [Link]

-

Heck Coupling. Organic Synthesis. [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

-

Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

The Unprecedented Side Reactions in the Stille Coupling Reaction. Royal Society of Chemistry. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. [Link]

-

Heck Reaction: easy Mechanism, applications. (2022). Chemistry Notes. [Link]

-

Heck Reaction Mechanism. BYJU'S. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. NROChemistry. [Link]

-

A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (2020). ACS Publications. [Link]

-

Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of. DOI. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

-

Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

-

Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

-

The Stille Reaction. Chem 115 Myers. [Link]

-

Stille reaction. Wikipedia. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

-

Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]

-

Optimizing Model Learning Performance on a Challenging Heck Reaction Yield Data Set. (2025). Journal of Organic Chemistry. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

-

Heck Reaction—State of the Art. MDPI. [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

-

Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]

-

Optimization of conditions for the Heck reaction. ResearchGate. [Link]

-